molecular formula C14H9Cl3N2O3S B12406686 Triclabendazole sulfone-d3

Triclabendazole sulfone-d3

Cat. No.: B12406686
M. Wt: 394.7 g/mol
InChI Key: ZEIHWBIRYIXBSV-FIBGUPNXSA-N
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Description

Triclabendazole sulfone-d3 is a deuterium-labeled derivative of triclabendazole sulfone. It is primarily used as a stable isotope-labeled compound in various scientific research applications. Triclabendazole itself is an anthelmintic drug used to treat infections caused by liver flukes, such as Fasciola hepatica and Fasciola gigantica .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triclabendazole sulfone-d3 involves several steps, starting from 3,4-dichloroaniline as the raw material. The process includes acylation, nitration, hydrolysis, etherification, reduction, and cyclization . The final step involves the incorporation of deuterium to produce this compound. The reaction conditions are typically moderate, avoiding the use of hazardous materials and high-pressure reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is designed to be environmentally friendly and cost-effective, using readily available reagents and avoiding high-pressure conditions .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to triclabendazole sulfone-d3 include:

Uniqueness

This compound is unique due to its specific activity against liver flukes and its use as a stable isotope-labeled compound in research. Its deuterium labeling allows for precise quantification and analysis in various scientific studies .

Properties

Molecular Formula

C14H9Cl3N2O3S

Molecular Weight

394.7 g/mol

IUPAC Name

6-chloro-5-(2,3-dichlorophenoxy)-2-(trideuteriomethylsulfonyl)-1H-benzimidazole

InChI

InChI=1S/C14H9Cl3N2O3S/c1-23(20,21)14-18-9-5-8(16)12(6-10(9)19-14)22-11-4-2-3-7(15)13(11)17/h2-6H,1H3,(H,18,19)/i1D3

InChI Key

ZEIHWBIRYIXBSV-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])S(=O)(=O)C1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C(=CC=C3)Cl)Cl

Canonical SMILES

CS(=O)(=O)C1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

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